molecular formula C10H24N6 B096876 Guanidine, N,N'''-1,8-octanediylbis- CAS No. 19010-48-1

Guanidine, N,N'''-1,8-octanediylbis-

Cat. No. B096876
CAS RN: 19010-48-1
M. Wt: 228.34 g/mol
InChI Key: VUUYNASTGNDRSQ-UHFFFAOYSA-N
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Description

Guanidine, N,N’‘’-1,8-octanediylbis- is a chemical compound with the molecular formula C10H24N6. Guanidine is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions .


Synthesis Analysis

The synthesis of guanidines, including N,N’‘’-1,8-octanediylbis-, can be achieved through various methods. One approach involves a sequential one-pot method using N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines with yields up to 81% . Another method involves the reaction of amines with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .


Molecular Structure Analysis

Guanidine can be thought of as a nitrogenous analogue of carbonic acid, where the C=O group in carbonic acid is replaced by a C=NH group, and each OH is replaced by a NH2 group . The molecular structure of guanidine was elucidated 148 years after its first synthesis .


Chemical Reactions Analysis

Guanidine serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .

Mechanism of Action

While the specific mechanism of action for Guanidine, N,N’‘’-1,8-octanediylbis- is not mentioned, guanidine itself apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Guanidine hydrochloride, a related compound, is classified as hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin and eye irritation, and it is harmful if swallowed or inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-[8-(diaminomethylideneamino)octyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N6/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14/h1-8H2,(H4,11,12,15)(H4,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUYNASTGNDRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C(N)N)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275007
Record name 2-[8-(diaminomethylideneamino)octyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19010-48-1
Record name 2-[8-(diaminomethylideneamino)octyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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